molecular formula C14H22N4O2 B2898545 4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 2101196-19-2

4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2898545
CAS No.: 2101196-19-2
M. Wt: 278.356
InChI Key: OQNDRXMVMSRPPZ-UHFFFAOYSA-N
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Description

4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group, a cyclopentyl group, and an oxolan-2-ylmethyl group further enhances its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base such as potassium carbonate.

    Attachment of the oxolan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using oxolan-2-ylmethyl chloride and a suitable base.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an amine, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and infectious diseases due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide: Another positional isomer with the carboxamide group at the 3-position.

    4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-2-carboxamide: Positional isomer with the carboxamide group at the 2-position.

Uniqueness

The uniqueness of 4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable subject of scientific research.

Properties

IUPAC Name

4-amino-2-cyclopentyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c15-12-9-17-18(10-4-1-2-5-10)13(12)14(19)16-8-11-6-3-7-20-11/h9-11H,1-8,15H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDRXMVMSRPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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